7-Hydroxy-3-prenylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-prenylcoumarin is a naturally occurring compound belonging to the coumarin family. Coumarins are secondary metabolites characterized by a benzene ring fused to an α-pyrone ring. This compound is known for its diverse biological activities and potential therapeutic applications. It is commonly found in various plants and has been studied for its pharmacological properties.
Mechanism of Action
Biochemical Pathways
The biosynthesis of coumarins occurs via the phenylpropanoid pathway. Phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia Lyase (PAL), which then transforms into the key metabolite 4-coumaroyl-S-CoA . The exact pathway for 7-hydroxy-3-prenylcoumarin biosynthesis remains an area of interest.
Action Environment
Environmental factors, such as pH and solvent polarity, can influence the fluorescence of coumarin derivatives. For instance, adding specific functional groups (e.g., carboethoxy, carboxyl, or acetyl) at position 3 enhances fluorescence in neutral alcoholic solutions . Stability and efficacy may also vary based on environmental conditions.
Biochemical Analysis
Biochemical Properties
7-Hydroxy-3-prenylcoumarin, like other coumarins, plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, coumarins have been reported to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . Coumarins are derived from natural sources as phenylpropanoids via the basic biosynthetic pathway .
Subcellular Localization
It is known that coumarins can be found in various compartments or organelles within the cell , but specific information on this compound is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-prenylcoumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 7-hydroxycoumarin with prenyl bromide in the presence of a base such as piperidine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate green chemistry principles, such as using environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3-prenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated coumarin derivatives.
Scientific Research Applications
7-Hydroxy-3-prenylcoumarin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its role in plant defense mechanisms and as a natural insecticide.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and dyes for various applications.
Comparison with Similar Compounds
7-Hydroxycoumarin: Lacks the prenyl group but shares similar biological activities.
3-Benzoyl-7-hydroxycoumarin: Contains a benzoyl group instead of a prenyl group, used in optoelectronic devices.
7-Hydroxy-5-(2-hydroxyethyl)-3-prenylcoumarin: Another prenylated coumarin with additional hydroxyl groups.
Uniqueness: 7-Hydroxy-3-prenylcoumarin is unique due to its specific prenyl group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other coumarins and contributes to its diverse pharmacological properties .
Properties
IUPAC Name |
7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)3-4-11-7-10-5-6-12(15)8-13(10)17-14(11)16/h3,5-8,15H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTVZVKUYCAWMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C(C=C2)O)OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.